N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide
Description
N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide is a disulfide-containing peptidomimetic compound characterized by a central disulfanyl (–S–S–) bridge linking two propanamide moieties. Its structural complexity makes it a candidate for drug development, particularly in targeting redox-sensitive biological pathways.
Properties
IUPAC Name |
N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c23-19(21-15-17-7-3-1-4-8-17)11-13-25-26-14-12-20(24)22-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYNEKRHRSXPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCSSCCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377516 | |
| Record name | N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2935-91-3 | |
| Record name | 3,3′-Dithiobis[N-(phenylmethyl)propanamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2935-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of Benzylamine Derivative: The initial step involves the reaction of benzylamine with a suitable acylating agent to form a benzylamine derivative.
Disulfide Bond Formation: The next step involves the formation of a disulfide bond between two thiol groups. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide.
Final Coupling: The final step involves coupling the benzylamine derivative with the disulfide intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, converting it back to thiol groups.
Substitution: The amide and benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amides and benzyl derivatives.
Scientific Research Applications
N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: In studies related to protein folding and stability, as disulfide bonds play a crucial role in the tertiary structure of proteins.
Industry: Limited industrial applications, primarily focused on research and development.
Mechanism of Action
The mechanism of action of N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide involves its ability to form and break disulfide bonds. This property makes it useful in studying redox reactions and protein folding. The molecular targets include thiol groups in proteins and other biological molecules, and the pathways involved are primarily redox pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compound’s key structural features are compared below with analogous molecules from the evidence:
Key Findings from Structural Comparisons
- Disulfide vs. Anhydride (): The disulfide in the target compound may confer redox-responsive behavior, unlike the anhydride in compound 2 , which is more reactive toward nucleophiles (e.g., hydroxyl groups in polymers) .
- Amino vs.
- Pharmacological Modifications (): Indole- and mercapto-containing analogs (e.g., compound 18 ) show antiviral activity, suggesting that the target compound could be modified for similar applications by introducing heterocyclic or thiol groups .
- Boronic Acid Derivatives (): The boronic acid analog demonstrates the versatility of the benzylamino-propanamide scaffold in stability studies, though its synthesis requires specialized deprotection methods .
Biological Activity
N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide is a complex organic compound with the molecular formula C20H24N2O2S2 and a molecular weight of 388.6 g/mol. This compound is primarily utilized in research settings, particularly for its unique properties related to disulfide bond formation and cleavage, which are crucial in biological systems.
Chemical Structure and Properties
The compound features a disulfide bond, which is significant for its biological activity. The presence of benzyl and amine groups contributes to its reactivity and interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O2S2 |
| Molecular Weight | 388.6 g/mol |
| CAS Number | 2935-91-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to form and break disulfide bonds. This property allows it to participate in redox reactions, influencing protein folding and stability. The compound interacts with thiol groups in proteins, impacting their structural integrity and function.
Applications in Research
- Protein Folding Studies : The compound serves as a model for studying the role of disulfide bonds in protein tertiary structure.
- Redox Reactions : It is used to investigate redox pathways in biological systems, providing insights into various biochemical processes.
- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties, suggesting potential therapeutic applications in epilepsy management .
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds:
| Compound | Key Features |
|---|---|
| N-benzyl-3-aminopropan-1-ol | Lacks disulfide bond; simpler structure |
| N-benzyl-3-mercaptopropanamide | Contains a thiol group instead of a disulfide bond |
| N-benzyl-3-oxopropanamide | Lacks both the disulfide bond and benzylamine group |
Study on Anticonvulsant Properties
A study focusing on structurally similar compounds highlighted the anticonvulsant activity of N-benzyl derivatives. For instance, (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide demonstrated enhanced activity upon oral administration in rats, with an ED50 value comparable to established anticonvulsants like phenobarbital .
Mechanistic Insights from Disulfide Bond Studies
Research has shown that compounds capable of forming disulfide bonds can significantly affect protein stability. This has implications for understanding diseases linked to protein misfolding and aggregation, such as Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
